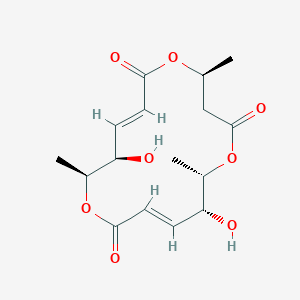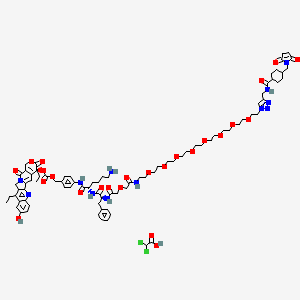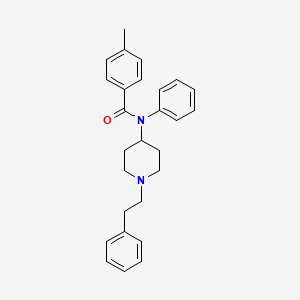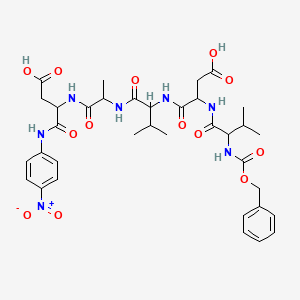
Boc-LRR-AMC (trifluoroacetate salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-LRR-AMC (trifluoroacetate salt) is a fluorogenic substrate used primarily for the trypsin-like activity of the 26S proteasome or 20S proteolytic core . This compound is significant in biochemical research due to its ability to release a fluorescent moiety, amino-4-methylcoumarin (AMC), upon enzymatic cleavage, which can be quantified to measure proteasome activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-LRR-AMC (trifluoroacetate salt) involves the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The process typically includes:
Protection of Amino Acids: The amino acids leucine, arginine, and arginine are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Introduction of the Fluorogenic Group: The fluorogenic group, amino-4-methylcoumarin (AMC), is introduced at the C-terminus of the peptide.
Deprotection and Purification: The Boc groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Boc-LRR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves:
- Large-scale synthesis of protected amino acids.
- Automated peptide synthesizers for efficient coupling reactions.
- Large-scale purification using preparative HPLC.
- Strict quality control measures to ensure product consistency and purity.
化学反应分析
Types of Reactions
Boc-LRR-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteolytic enzymes, specifically the trypsin-like activity of the 26S proteasome or 20S proteolytic core .
Common Reagents and Conditions
Enzymatic Cleavage: The primary reaction involves the cleavage of the peptide bond by the proteasome, releasing the fluorescent moiety, amino-4-methylcoumarin (AMC).
Reaction Conditions: The enzymatic reactions are typically carried out in buffered solutions at physiological pH (around 7.2) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of Boc-LRR-AMC (trifluoroacetate salt) is amino-4-methylcoumarin (AMC), which exhibits fluorescence that can be measured to quantify proteasome activity .
科学研究应用
Boc-LRR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteasomes and other proteolytic enzymes.
Cell Biology: Employed in assays to measure proteasome activity in various cell types and tissues.
Medicine: Utilized in research to understand the role of proteasomes in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of proteasome inhibitors and other therapeutic agents
作用机制
The mechanism of action of Boc-LRR-AMC (trifluoroacetate salt) involves its cleavage by the trypsin-like activity of the 26S proteasome or 20S proteolytic core. Upon cleavage, the compound releases amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to quantify the activity of the proteasome. The molecular targets are the proteolytic subunits of the proteasome, and the pathway involves the hydrolysis of the peptide bond .
相似化合物的比较
Similar Compounds
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate with a similar peptide sequence.
Ac-RLR-AMC: A fluorogenic substrate for the 26S proteasome, similar in function but with different protecting groups.
Uniqueness
Boc-LRR-AMC (trifluoroacetate salt) is unique due to its specific peptide sequence and the use of trifluoroacetate as a counterion, which enhances its solubility and stability. Its high purity and well-defined fluorescence properties make it a valuable tool in proteasome research .
属性
分子式 |
C35H53F3N10O9 |
|---|---|
分子量 |
814.9 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H52N10O7.C2HF3O2/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;3-2(4,5)1(6)7/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChI 键 |
WBHVYNXRSPOHJK-NYTZCTPBSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
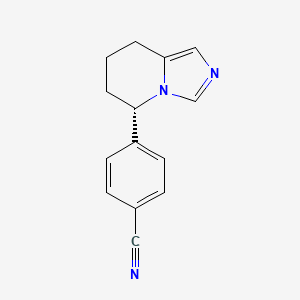
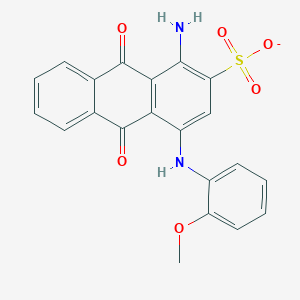

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
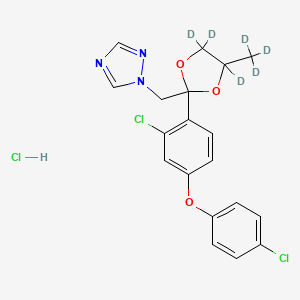
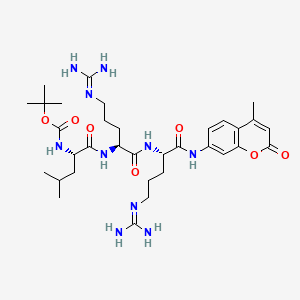
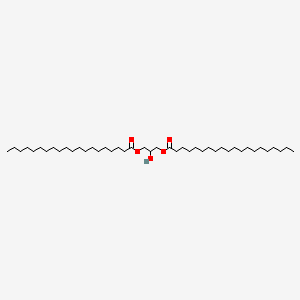
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
